Zervamicin iib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

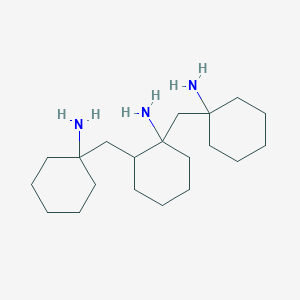

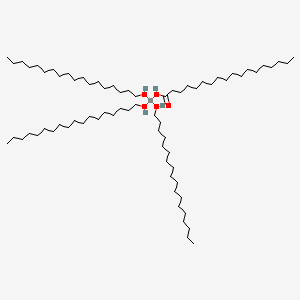

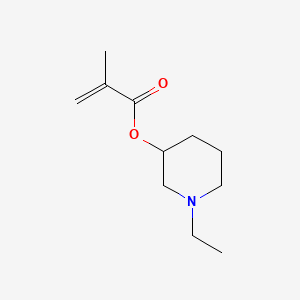

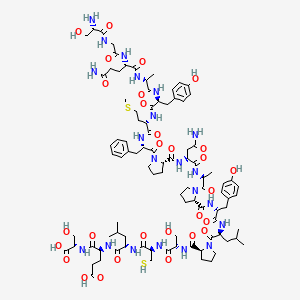

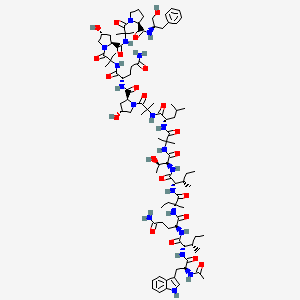

Zervamicin IIB est un peptide antimicrobien qui interagit avec la membrane des cellules cibles pour augmenter la perméabilité ionique . Il est isolé à partir de cultures du champignon Emericellopsis salmosynnemata et appartient à la famille des peptaibols d'antibiotiques . Les peptaibols sont connus pour leur activité contre les bactéries Gram-positives et leur absence de toxicité envers les cellules eucaryotes . This compound est constitué de 16 résidus d'acides aminés et contient une forte proportion d'acides aminés alpha, alpha-dialkylés favorisant l'hélice .

Méthodes De Préparation

Zervamicin IIB peut être préparé par des méthodes biosynthétiques et chimiques. La préparation biosynthétique implique l'utilisation de milieux uniformément enrichis en 13C et 15N pour cultiver le champignon Emericellopsis salmosynnemata . La synthèse chimique implique l'élongation séquentielle de segments peptidiques en utilisant l'hexafluorophosphate de benzotriazol-1-yloxy-tris(diméthylamino)phosphonium (BOP) comme agent d'activation . L'acide 2-aminoisobutyrique stériquement encombré est introduit par le système BOP-diméthylaminopyridine avec préactivation du composant carboxyle .

Analyse Des Réactions Chimiques

Zervamicin IIB subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'hexafluorophosphate de benzotriazol-1-yloxy-tris(diméthylamino)phosphonium (BOP), la diisopropyléthylamine (DIPEA) et la 4-diméthylaminopyridine (DMAP) . Les principaux produits formés à partir de ces réactions sont des analogues de this compound avec des étiquettes isotopiques spécifiques ou des résidus d'acides aminés modifiés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier l'interaction des peptides avec les bicouches lipidiques et la formation de canaux ioniques . En biologie, il est utilisé pour étudier les mécanismes des peptides antimicrobiens et leurs effets sur les membranes cellulaires . En médecine, this compound est étudié pour son utilisation potentielle dans les applications chimiothérapeutiques, en particulier en oncologie . De plus, il a été étudié pour ses effets sur l'activité locomotrice des souris de test, indiquant des applications neurologiques potentielles .

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec la membrane cellulaire, conduisant à une augmentation de la perméabilité ionique . Ce peptide forme des canaux ioniques dépendants de la tension dans des bicouches lipidiques planes . Les simulations de dynamique moléculaire suggèrent que la charge de la surface de la membrane influence l'orientation de la molécule de this compound, affectant sa perméation dans la membrane . Le peptide forme des canaux transmembranaires sous forme de faisceaux constitués de 4, 5 ou 6 monomères peptidiques individuels .

Applications De Recherche Scientifique

Zervamicin IIB has a wide range of scientific research applications. In chemistry, it is used to study the interaction of peptides with lipid bilayers and the formation of ion channels . In biology, it is used to investigate the mechanisms of antimicrobial peptides and their effects on cell membranes . In medicine, this compound is explored for its potential use in chemotherapeutic applications, particularly in oncology . Additionally, it has been studied for its effects on the locomotor activity of test mice, indicating potential neurological applications .

Mécanisme D'action

The mechanism of action of zervamicin IIB involves its interaction with the cell membrane, leading to increased ion permeability . This peptide forms voltage-dependent ion channels in planar lipid bilayers . The molecular dynamics simulations suggest that the charge of the membrane surface influences the orientation of the this compound molecule, affecting its permeation into the membrane . The peptide forms transmembrane channels as bundles consisting of 4, 5, or 6 individual peptide monomers .

Comparaison Avec Des Composés Similaires

Zervamicin IIB est comparé à d'autres peptaibols tels que l'antiamoebine I et l'alamethicine . Bien que tous ces composés partagent la capacité de former des canaux ioniques dans les membranes, this compound est unique en raison de sa composition spécifique en acides aminés et de la stabilité de sa structure hélicoïdale dans différents environnements . D'autres composés similaires comprennent l'hypomuricine et l'harzianine, qui appartiennent également à la famille des peptaibols et présentent des propriétés antimicrobiennes similaires .

Propriétés

Numéro CAS |

79395-85-0 |

|---|---|

Formule moléculaire |

C90H139N19O22 |

Poids moléculaire |

1839.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |

Clé InChI |

ORHLIQNDLPNECR-ABXCHVPDSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.